4-Hexen-3-ol, 5-methyl-
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Overview
Description
5-Methylhex-4-en-3-ol is an organic compound with the molecular formula C7H14O. It is a tertiary alcohol with a double bond in its structure, making it a versatile molecule in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-4-en-3-ol can be synthesized through several methods. One common approach is the hydration of 5-methylhex-4-yne-3-ol. This reaction typically involves the use of a strong acid, such as sulfuric acid, to catalyze the addition of water to the alkyne, forming the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of 5-methylhex-4-en-3-ol often involves the catalytic hydrogenation of 5-methylhex-4-en-3-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-4-en-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 5-Methylhex-4-en-3-one
Reduction: 5-Methylhex-4-en-3-amine
Substitution: 5-Methylhex-4-en-3-chloride, 5-Methylhex-4-en-3-bromide
Scientific Research Applications
5-Methylhex-4-en-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. Its double bond allows it to participate in addition reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylhex-5-en-3-ol
- 4-Methylhex-1-en-3-ol
- 2-Ethylpent-4-en-3-ol
Uniqueness
5-Methylhex-4-en-3-ol is unique due to its specific structure, which combines a tertiary alcohol with a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53555-59-2 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3 |
InChI Key |
SMKXEJCDVREDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C(C)C)O |
Origin of Product |
United States |
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